molecular formula C21H30O4 B12725077 4-Pregnene-20,21-diol-3,11-dione, (20R)- CAS No. 600-69-1

4-Pregnene-20,21-diol-3,11-dione, (20R)-

Cat. No.: B12725077
CAS No.: 600-69-1
M. Wt: 346.5 g/mol
InChI Key: UJDLFLAJWMSLEB-GVTHINQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Pregnene-20,21-diol-3,11-dione, (20R)- involves several steps. One common method starts with the precursor androst-4-ene-3,11,17-trione. Industrial production methods often involve similar multi-step synthesis processes, ensuring high purity and yield through careful control of reaction conditions such as temperature, pH, and the use of specific catalysts .

Chemical Reactions Analysis

4-Pregnene-20,21-diol-3,11-dione, (20R)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pregnene-20,21-diol-3,11-dione, (20R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pregnene-20,21-diol-3,11-dione, (20R)- involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

4-Pregnene-20,21-diol-3,11-dione, (20R)- can be compared with other similar compounds, such as:

The uniqueness of 4-Pregnene-20,21-diol-3,11-dione, (20R)- lies in its specific stereochemistry and the presence of hydroxyl groups at the 20 and 21 positions, which confer distinct chemical and biological properties .

Properties

CAS No.

600-69-1

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18-,19+,20-,21-/m0/s1

InChI Key

UJDLFLAJWMSLEB-GVTHINQKSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.